An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-methoxy-3-methylbenzoate
An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-methoxy-3-methylbenzoate
This guide provides a comprehensive overview of the known physical properties of Methyl 5-bromo-2-methoxy-3-methylbenzoate, an organic compound of significant interest to researchers in synthetic and medicinal chemistry. As a versatile intermediate, its well-defined physical characteristics are crucial for its application in the development of complex chemical structures, including pharmaceuticals and agrochemicals.[1] This document outlines its key physical data and provides detailed, field-proven methodologies for their experimental determination.
Introduction to Methyl 5-bromo-2-methoxy-3-methylbenzoate
Methyl 5-bromo-2-methoxy-3-methylbenzoate is an aromatic ester. Its structure, featuring a bromo, a methoxy, and a methyl group on the benzene ring, makes it a valuable building block in organic synthesis.[2] The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, while the methoxy and methyl groups influence its electronic properties and reactivity.[1][2] A thorough understanding of its physical properties is the foundation for its effective use in laboratory and industrial settings.
Core Physical Properties
The fundamental physical characteristics of Methyl 5-bromo-2-methoxy-3-methylbenzoate are summarized in the table below. These values are essential for predicting its behavior in different solvents and reaction conditions, as well as for its purification and storage.
| Property | Value | Source(s) |
| CAS Number | 722497-32-7 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][3] |
| Molecular Weight | 259.10 g/mol | [1][3] |
| Melting Point | 60-62 °C | |
| Boiling Point | 313.9 °C at 760 mmHg | [4] |
| Appearance | Solid (at room temperature) | Inferred from melting point |
| Solubility | Soluble in organic solvents | [2] |
| Storage | Room temperature, dry, sealed | [1] |
Experimental Determination of Physical Properties
The following sections detail the standardized, reliable protocols for determining the key physical properties of organic compounds like Methyl 5-bromo-2-methoxy-3-methylbenzoate.
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely crushed into a powder.[5]
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[6]
-
Measurement: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated rapidly to about 20 °C below the expected melting point, and then the heating rate is slowed to approximately 1-2 °C per minute.[6]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[6]
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7]
Protocol (Simple Distillation Method):
-
Apparatus Setup: A simple distillation apparatus is assembled.[7]
-
Sample and Boiling Chips: At least 5 mL of the liquid sample is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.[7]
-
Heating: The flask is heated gently.
-
Temperature Reading: As the liquid boils and the vapor condenses, the thermometer bulb should be fully immersed in the vapor. The highest steady temperature observed on the thermometer during distillation is recorded as the boiling point.[7]
-
Pressure Recording: The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.[7]
Workflow for Boiling Point Determination (Distillation)
Caption: Decision tree for the systematic determination of organic compound solubility.
Spectroscopic Characterization
Spectroscopic data provides detailed information about the molecular structure of a compound. While specific spectral data for Methyl 5-bromo-2-methoxy-3-methylbenzoate (CAS 722497-32-7) are not available in the referenced public databases, the following are the standard procedures for obtaining such data.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Protocol (¹H and ¹³C NMR):
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. [8]The spectrometer is tuned to the appropriate nucleus (¹H or ¹³C), and the data is acquired by applying radiofrequency pulses and recording the free induction decay (FID). [9]3. Data Processing: The FID is converted into a spectrum using a Fourier transform. [9]The resulting spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: A background spectrum of the empty ATR crystal is collected. [10]2. Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal. [11]3. Sample Scan: The sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. [10]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. [12] Protocol (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized. [13]2. Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron to form a molecular ion (a radical cation). [14][15]3. Mass Analysis: The ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. [15]4. Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum. [14]
Conclusion
The physical properties of Methyl 5-bromo-2-methoxy-3-methylbenzoate presented in this guide provide a solid foundation for its use in research and development. While some experimental data, particularly spectroscopic information, is not yet widely available in public databases, the standardized protocols outlined here offer a clear path for its comprehensive characterization. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is paramount for scientific integrity and the successful application of this versatile chemical intermediate.
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